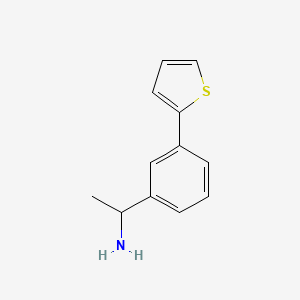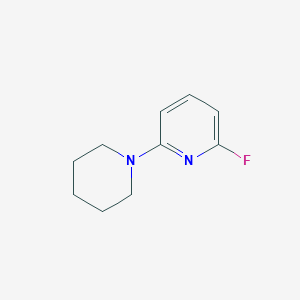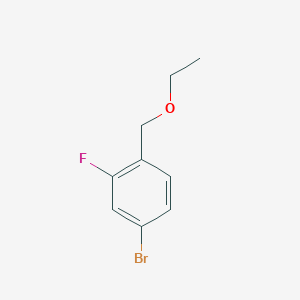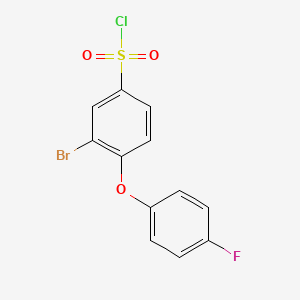![molecular formula C12H24N2O2 B1443502 tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate CAS No. 1339895-15-6](/img/structure/B1443502.png)
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1339895-15-6 . It has a molecular weight of 228.33 . The compound is stored at 4°C and is in oil form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (3-methyl-2-piperidinyl)methylcarbamate . The InChI code is 1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is an oil and is stored at 4°C . It has a molecular weight of 228.33 .Scientific Research Applications
Neuroprotective Agent in Alzheimer’s Disease
This compound has been studied for its potential role as a neuroprotective agent. It acts as both a β-secretase and an acetylcholinesterase inhibitor, which could prevent the aggregation of amyloid beta peptide and the formation of fibrils, associated with Alzheimer’s disease .
Amyloidogenesis Inhibition
In relation to its neuroprotective properties, the compound has been investigated for its ability to inhibit amyloidogenesis. This is crucial for preventing the progression of neurodegenerative diseases like Alzheimer’s, where amyloid plaques are a hallmark .
Protective Activity in Astrocytes
Astrocytes, star-shaped glial cells in the brain and spinal cord, are vital for the proper functioning of the nervous system. The compound has shown moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42, which is significant for maintaining neural health .
Modulation of Inflammatory Responses
The compound has demonstrated a reduction in TNF-α and free radicals in cell cultures. This suggests a potential application in modulating inflammatory responses, which is beneficial in various inflammatory diseases .
Synthesis of Natural Product Analogs
The tert-butyl carbamate group is often used in the synthesis of natural product analogs. These analogs can have various applications, including as potential new drugs or as tools for studying biological processes .
Intermediate in Organic Synthesis
As an intermediate in organic synthesis, this compound can be used to create a variety of structurally diverse molecules. This is particularly useful in the field of medicinal chemistry for the development of new therapeutic agents .
Cytotoxic Activity Against Carcinoma Cell Lines
Derivatives of tert-butyl carbamate have been isolated from various sponges and shown cytotoxic activity against several human carcinoma cell lines. This points to potential applications in cancer research and treatment .
Role in Drug Discovery and Development
The structural features of tert-butyl carbamate derivatives make them valuable in drug discovery and development. They can be used to modulate the properties of drug candidates, such as solubility and bioavailability .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOHNAZBUURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
CAS RN |
1339895-15-6 | |
| Record name | tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)



![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)


![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
